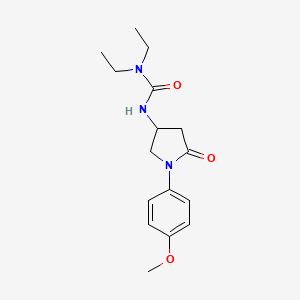

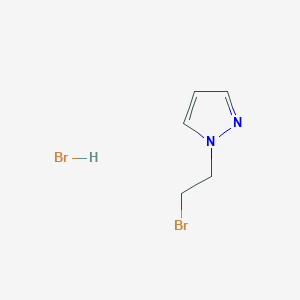

![molecular formula C18H18N2OS B2502370 2-[(2-甲基-1H-吲哚-3-基)硫代基]-N-(3-甲基苯基)乙酰胺 CAS No. 536701-87-8](/img/structure/B2502370.png)

2-[(2-甲基-1H-吲哚-3-基)硫代基]-N-(3-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide" is a derivative of acetamide with potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with sulfanyl acetamide groups have been synthesized and studied for their biological activities, including antimicrobial, hemolytic, and antiviral properties . These compounds are characterized by the presence of a sulfanyl group attached to an acetamide moiety, which is further substituted with various aromatic and heteroaromatic rings.

Synthesis Analysis

The synthesis of related sulfanyl acetamide derivatives typically involves multi-step reactions. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized through a three-step process starting from 2-(1H-indol-3-yl)acetic acid, which was converted to an ester, then to a hydrazide, and finally cyclized with CS2 and alcoholic KOH . Another synthesis pathway for similar compounds involved converting benzoic acid to ethyl benzoate, then to benzohydrazide, and finally to the target sulfanyl acetamides . These methods highlight the complexity and versatility of synthesizing sulfanyl acetamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized by the presence of a sulfanyl group linked to an acetamide moiety. The crystal structures of some derivatives reveal a folded conformation about the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the conformation . The molecular structure and conformation are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Sulfanyl acetamide derivatives can undergo various chemical reactions, including intramolecular cyclization to form pyridin-2(1H)-ones . These reactions are often facilitated by the presence of a base and can lead to the formation of new heterocyclic compounds with a divalent sulfur atom. The reactivity of these compounds can be further modified through bromination, nitration, and alkylation, demonstrating their chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives are influenced by their molecular structure. For example, the polarity and conformation of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The presence of different substituents can lead to the existence of multiple conformers, as seen in the case of 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide . Spectroscopic techniques such as 1H-NMR, IR, and EI-MS are commonly used for structural elucidation . Additionally, the biological activities of these compounds, such as antimicrobial and hemolytic effects, are also considered part of their chemical properties .

科学研究应用

分子结构和构象

2-[(2-甲基-1H-吲哚-3-基)硫代基]-N-(3-甲基苯基)乙酰胺是一种在科学研究中具有应用的化合物。它在硫代乙酰胺桥的亚甲基 C 原子处表现出折叠构象,嘧啶环与苯环以特定角度倾斜。这种结构构象由分子内的 N—H⋯N 氢键稳定 (Subasri 等,2016)。

抗病毒特性

该化合物的衍生物已被合成并评估其抗病毒活性。具体而言,针对人腺病毒 5 型和 ECHO-9 病毒测试了 2-[(4-甲基-4H-1,2,4-三唑-3-基)硫代基]乙酰胺衍生物。一些衍生物对两种病毒的病毒复制均表现出降低作用的潜力,突显了它们在抗病毒研究中的重要性 (Wujec 等,2011)。

抗菌和溶血活性

合成了一系列 N 取代的 2-{[5-(1H-吲哚-3-甲基)-1,3,4-恶二唑-2-基]硫代基}乙酰胺,并评估了它们的抗菌和溶血活性。这些化合物对沙门氏菌和金黄色葡萄球菌等病原体表现出显着的抗菌活性。大多数化合物显示出最小的溶血活性,表明它们具有作为治疗剂的潜力 (Rubab 等,2015)。

抗氧化特性

研究了相关化合物的抗氧化特性,特别是 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物。这些化合物表现出相当大的抗氧化活性,其中一些在低浓度下表现出显着的活性。这些化合物苯环中的卤素位置对其高活性至关重要,这突出了分子结构在抗氧化潜力中的重要性 (Gopi & Dhanaraju,2020)。

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” could be a subject of future research in the field of medicinal chemistry.

属性

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKMNWCHICTDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)